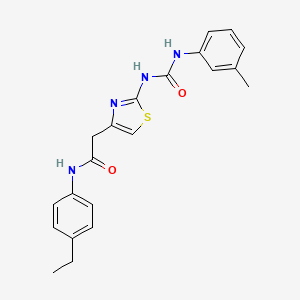

N-(4-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(4-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a ureido-linked m-tolyl substituent on the thiazole ring and a 4-ethylphenyl group attached to the acetamide moiety. Thiazole derivatives are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-3-15-7-9-16(10-8-15)22-19(26)12-18-13-28-21(24-18)25-20(27)23-17-6-4-5-14(2)11-17/h4-11,13H,3,12H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNOVYLATJZMAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a urea linkage, and aromatic substituents, which contribute to its unique properties. The molecular formula is , and its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole moiety is known for its ability to modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 (liver cancer) | 0.62 ± 0.34 | Induces G2/M arrest |

| Compound B | MCF7 (breast cancer) | 1.62 ± 0.27 | Apoptosis induction |

In particular, one study found that a related compound exhibited potent cytotoxicity against HepG2 cells, significantly outperforming established chemotherapeutics like Sorafenib .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Research indicates that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial lipid biosynthesis, leading to cell death.

Case Studies

- Study on Anticancer Efficacy:

- Antimicrobial Testing:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of thiazole-acetamide derivatives reported in the literature. Key comparisons include:

Key Structural Differences and Implications

- Substituent Effects on Bioactivity: The m-tolyl group in the target compound (vs. p-tolyl or chlorophenyl in analogs) may alter steric and electronic interactions with microbial enzymes or receptors. For example, 107b (m-tolyl) exhibited superior antibacterial activity compared to 107a (p-tolyl), suggesting meta-substitution enhances target engagement . The ureido linker in the target compound is distinct from the thioether or ether linkers in analogs like 2-((4-oxo-3-sulfamoylphenyl)thio)-N-phenylacetamide ().

- Crystallographic Insights: Compounds like N-(4-hydroxyphenyl)-2-(benzothiazol-2-yl)acetamide () exhibit planar benzothiazole rings with dihedral angles of ~85° relative to the phenol ring, facilitating π-stacking and hydrogen bonding. The target compound’s thiazole-ureido-m-tolyl motif may adopt a similar conformation, enhancing stability and intermolecular interactions .

Antimicrobial Activity

- Bacterial Strains: Analogs such as 107b and 107e () show MIC values as low as 6.25 μg/mL against Staphylococcus aureus and Escherichia coli. The ethylphenyl group in the target compound may improve lipophilicity, enhancing membrane penetration .

Fungal Strains :

Anticancer Potential

- Structural analogs with sulfamoylphenyl groups () show promise in targeting tumor cell lines, suggesting the ureido-thiazole scaffold could be optimized for anticancer applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(4-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step approach:

- Step 1 : React 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide backbone .

- Step 2 : Introduce the urea moiety (3-(m-tolyl)ureido) using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions (argon/nitrogen) .

- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify intermediates via recrystallization (ethanol) or column chromatography .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., thiazole C-4 acetamide, urea linkage). Example: δ 11.83 ppm (s, 1H) for urea NH in similar thiazole-ureas .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ ~430–450 g/mol based on analogs) .

- HPLC : Ensure >95% purity using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of thiazole-urea derivatives like this compound?

- Approach :

- Substituent Variation : Compare analogs with modified aryl groups (e.g., 3-chlorophenyl vs. 3-(trifluoromethyl)phenyl) to assess impacts on biological activity. For example, fluorinated substituents enhance EGFR inhibition (IC₅₀ = 14.8 nM in analogs) .

- Molecular Docking : Model interactions with target proteins (e.g., EGFR kinase domain) using software like AutoDock. Key residues: Hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Q. How can researchers resolve contradictory data on the biological activity of this compound across studies?

- Strategies :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, EGFR inhibition may vary between wild-type (4A) vs. mutant (4B) isoforms .

- Dose-Response Validation : Replicate studies with standardized protocols (e.g., MTT assays at 24–72 hours) .

- Orthogonal Assays : Confirm mechanism via Western blotting (e.g., phosphorylated EGFR suppression) or competitive binding assays .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

- Models :

- Xenograft Tumors : Use immunodeficient mice implanted with EGFR-overexpressing cancer cells (e.g., A431) to assess tumor growth inhibition .

- Pharmacokinetics : Measure bioavailability and half-life via LC-MS/MS after oral/intravenous administration. Optimize formulations (e.g., PEGylation) to enhance solubility .

Contradictions and Limitations

- Synthetic Yield Discrepancies : Yields for similar thiazole-ureas range from 68% to 93% depending on substituent steric bulk . Use microwave-assisted synthesis to improve efficiency .

- Biological Selectivity : While potent against EGFR, off-target effects (e.g., CDK9 inhibition) require profiling via kinase panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.